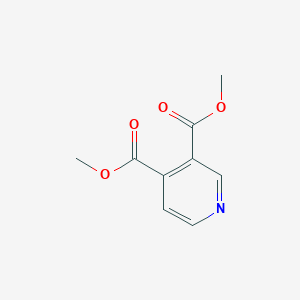

Dimethyl 3,4-pyridinedicarboxylate

Overview

Description

Dimethyl 3,4-pyridinedicarboxylate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dimethyl pyridine-3,4-dicarboxylate, also known as 3,4-dimethyl pyridine-3,4-dicarboxylate or Dimethyl 3,4-pyridinedicarboxylate, is a complex compound with potential antimicrobial properties . The primary targets of this compound are certain bacterial and fungal species, including Pseudomonas aeruginosa and Staphylococcus aureus, as well as Candida albicans and C. parapsilosis . These organisms are known to cause various infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.

Mode of Action

The compound’s mode of action is believed to involve its interaction with these microbial targets. It has been used as a ligand for the synthesis of new copper(II) and silver(I) complexes . The X-ray analysis revealed the bidentate coordination mode of the compound to the corresponding metal ion via its pyridine and pyrazine nitrogen atoms in all complexes . This interaction may disrupt essential biological processes within the microbial cells, leading to their inhibition or death.

Biochemical Pathways

It is known that the compound and its complexes can inhibit the filamentation ofC. albicans and hyphae formation . This suggests that it may interfere with the organisms’ growth and reproduction, thereby limiting their ability to spread and cause infection.

Result of Action

The result of the compound’s action is the inhibition of microbial growth. Silver(I) complexes of the compound have shown good antibacterial and antifungal properties, with minimal inhibitory concentration (MIC) values ranging from 4.9 to 39.0 μM . This indicates that the compound can effectively inhibit the growth of these organisms at relatively low concentrations.

Action Environment

The action of dimethyl pyridine-3,4-dicarboxylate can be influenced by various environmental factors. For instance, the presence of metal ions can enhance its antimicrobial activity, as seen in the synthesis of copper(II) and silver(I) complexes . .

Biological Activity

Dimethyl 3,4-pyridinedicarboxylate (DMPDC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and potential applications of DMPDC, supported by data tables and relevant case studies.

Chemical Structure and Properties

DMPDC is characterized by its pyridine ring with two carboxylate groups and two methyl ester functionalities. Its molecular formula is with a molecular weight of approximately 195.17 g/mol. The compound's structure can be represented as follows:

Biological Activities

DMPDC exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

1. Antimicrobial Activity

- Some derivatives of DMPDC have shown significant activity against various bacteria and fungi, suggesting potential as antimicrobial agents .

2. Antiviral Properties

- Research indicates that certain pyridine-based compounds, including DMPDC, possess antiviral properties, which could be beneficial in treating viral infections.

3. Enzyme Inhibition

- DMPDC has been studied for its ability to inhibit specific enzymes related to various diseases. For example, it may interact with protein kinase C (PKC), which is implicated in cancer and other conditions .

4. Neuroprotective Effects

- Some studies suggest that DMPDC derivatives exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Synthesis Methods

The synthesis of DMPDC can be achieved through several chemical pathways:

- Conventional Esterification: Utilizing carboxylic acids and alcohols under acidic conditions.

- Enzymatic Synthesis: Employing lipases for more selective synthesis routes that can yield enantiomerically pure products .

Case Studies

Several studies have highlighted the biological efficacy of DMPDC and its derivatives:

Future Directions

The promising biological activities of DMPDC suggest several avenues for future research:

- Drug Development: Investigating DMPDC as a lead compound for new antimicrobial or antiviral drugs.

- Mechanistic Studies: Further elucidation of the mechanisms by which DMPDC interacts with biological targets could enhance understanding and application.

- Formulation Studies: Developing formulations that enhance bioavailability and therapeutic efficacy.

Scientific Research Applications

Pharmaceutical Applications

DMPDC serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for potential pharmacological properties, including:

- Antioxidant Activity : DMPDC and its derivatives have shown promise as antioxidants, which can combat oxidative stress in biological systems. This property is particularly relevant in the development of treatments for conditions associated with oxidative damage, such as neurodegenerative diseases.

- Drug Development : The compound has been investigated for its ability to act as a lead structure in drug design. Modifications to its functional groups can enhance binding affinity to biological targets, making it a candidate for further development into therapeutic agents.

- Chelating Agents : Research indicates that DMPDC can function as a chelating agent for metals like iron and aluminum, which has implications for therapies aimed at metal toxicity .

Cosmetic Applications

DMPDC has been incorporated into cosmetic formulations due to its beneficial effects on human keratin fibers (hair and eyelashes). Key applications include:

- Hair Growth Stimulation : DMPDC is used in formulations designed to stimulate hair growth and curb hair loss. It works synergistically with antioxidants to enhance the health of hair follicles during the anagenic phase of hair growth .

- Skin Care Products : The compound is also utilized in skin care products aimed at improving skin quality by promoting cellular renewal and providing antioxidant protection against environmental stressors .

Chemical Synthesis

DMPDC is valuable in synthetic chemistry due to its reactivity:

- Building Block for Complex Molecules : As a pyridine derivative, DMPDC can be used as a building block for synthesizing more complex organic compounds. Its functional groups allow for various chemical modifications, facilitating the creation of diverse chemical entities .

- Reactions Involving Functional Group Modifications : The compound can undergo reactions typical of pyridine derivatives, such as nucleophilic substitutions and esterifications. These reactions are significant for creating tailored compounds with specific properties for research or industrial applications.

Comparative Analysis with Related Compounds

To illustrate the unique features of DMPDC compared to related compounds, the following table summarizes key structural attributes and applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl 3,4-pyridinedicarboxylate | Two carboxylate groups | Potential antioxidant and chelating properties |

| Dimethyl 2,6-pyridinedicarboxylate | Two carboxylate groups at different positions | Different reactivity profile |

| Nifedipine | Contains additional nitrophenyl group | Calcium channel blocker used primarily for hypertension |

| Dimethyl 2,6-pyridinedicarboxylate | Similar carboxylate groups | Different substitution pattern affecting activity |

Case Studies and Research Findings

Several studies have highlighted the potential applications of DMPDC:

- A study evaluating the efficacy of DMPDC in promoting hair growth demonstrated significant improvements in hair density when used in combination with other antioxidant agents .

- Research on DMPDC's chelation properties has indicated its effectiveness in reducing metal toxicity in biological systems, suggesting potential therapeutic roles in treating metal overload conditions .

Properties

IUPAC Name |

dimethyl pyridine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQUSBAFIHOGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170838 | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-83-4 | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001796834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B88VPP2OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights does the research provide about the structural transformation of Dimethyl 3,4-pyridinedicarboxylate upon Lithium Aluminum Hydride reduction?

A1: While the provided abstract doesn't detail the exact product of the reduction, it focuses on the reaction itself. [] This suggests the research likely delves into the specific reaction conditions, yield, and potentially the challenges associated with reducing this compound using Lithium Aluminum Hydride. Further investigation into the full paper would be needed to understand the structural changes at the molecular level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.